Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

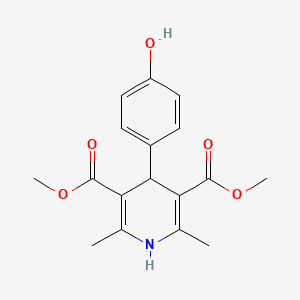

Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hydroxyl-substituted phenyl ring at the 4-position and methyl ester groups at the 3- and 5-positions. This compound is synthesized via hydrolysis of carbamate precursors under mild conditions, such as ammonium carbonate-mediated cleavage (Scheme 3, ). Its structure features a non-planar 1,4-dihydropyridine ring with intramolecular hydrogen bonding involving the NH group and carbonyl oxygen atoms, a hallmark of 1,4-DHPs ().

Properties

IUPAC Name |

dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-9-13(16(20)22-3)15(11-5-7-12(19)8-6-11)14(10(2)18-9)17(21)23-4/h5-8,15,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYYMMBJVCGONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136226 | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156304-06-2 | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156304-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and reduce the production costs. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The 1,4-dihydropyridine core undergoes oxidation to form pyridine derivatives, a hallmark reaction of this class.

This reactivity is critical for modulating biological activity, as pyridine derivatives often exhibit distinct pharmacological profiles compared to their dihydro counterparts .

Ester Hydrolysis

The methyl ester groups at positions 3 and 5 are susceptible to hydrolysis, enabling functionalization:

For example, hydrolysis under basic conditions yields the sodium carboxylate salt, which improves solubility for intravenous administration .

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl substituent participates in electrophilic reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Introduction of sulfonic acid groups at the phenyl ring |

| Nitration | HNO₃/H₂SO₄ | Nitro group addition at ortho/para positions |

These modifications alter electronic properties, influencing binding affinity in calcium channel modulation .

Ring Functionalization

The dihydropyridine ring can be further substituted:

| Modification | Reagents | Result |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Substitution at the N1 position |

| C4-Phenyl Group Halogenation | Br₂/Fe | Bromination for cross-coupling reactions |

For instance, bromination at the phenyl ring enables Suzuki-Miyaura coupling to introduce biaryl motifs .

Photochemical Reactions

The 1,4-DHP ring exhibits photolability:

| Light Exposure | Outcome | Mechanism |

|---|---|---|

| UV light (254 nm) | Ring-opening or dimerization | Radical intermediates lead to complex degradation pathways. |

This property necessitates careful storage conditions to prevent decomposition .

Coordination Chemistry

The ester carbonyl groups act as ligands for metal ions:

The Fe³⁺ complex has been employed as a recyclable catalyst in multicomponent reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

DMH has been studied for its antioxidant capabilities. Research indicates that compounds within the dihydropyridine class can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. A study demonstrated that DMH exhibited a notable reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

2. Cardiovascular Health

The compound is also recognized for its role in cardiovascular health. Dihydropyridines are known calcium channel blockers, which can help manage hypertension and angina. Clinical studies have shown that derivatives of DMH can lower blood pressure effectively without significant side effects .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of DMH against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In animal models, DMH administration resulted in improved cognitive function and reduced neuronal damage, attributed to its ability to inhibit neuroinflammation .

Materials Science Applications

1. Polymer Synthesis

DMH serves as a precursor in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity, making it suitable for applications in coatings and composites .

2. Nanomaterials Development

The compound is utilized in the fabrication of nanomaterials. Research has indicated that DMH can facilitate the formation of nanoparticles with tailored sizes and shapes, which are essential for applications in drug delivery systems and catalysis .

Agricultural Chemistry Applications

1. Pesticide Formulation

DMH has potential applications in agricultural chemistry as a component of pesticide formulations. Its efficacy against various pests has been documented, with studies showing that formulations containing DMH exhibit higher toxicity against common agricultural pests compared to traditional pesticides .

2. Plant Growth Regulation

Additionally, DMH has been explored for its role as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways .

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of medicinal chemistry, it is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The pharmacological and physicochemical properties of 1,4-DHPs are highly sensitive to substituents on the phenyl ring and ester groups. Key comparisons include:

Pharmacological Activity

- Anticancer Potential: Symmetric 1,4-DHPs like diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate exhibit potent cytotoxicity against HeLa (IC₅₀ = 2.3 µM) and MCF-7 (IC₅₀ = 5.7 µM) cells, attributed to bromine’s electron-withdrawing effects (). The target compound’s hydroxyl group may confer similar activity via radical scavenging, though direct IC₅₀ data are lacking.

- Calcium Channel Modulation : Ethyl ester derivatives with 4-methoxyphenyl or 3,4-dimethoxyphenyl substituents show enhanced vasorelaxant effects compared to methyl esters, likely due to increased lipid solubility (). The target compound’s hydroxyl group may limit membrane penetration but improve water solubility.

- Antimicrobial Activity: Carbamoyl derivatives like dimethyl 4-(4-aminophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate exhibit synergy with antibiotics (e.g., ampicillin) against E. coli, suggesting the hydroxyl analog could act as an adjuvant ().

Stability and Reactivity

- Hydrolysis Sensitivity : Methyl esters are more resistant to hydrolysis than ethyl esters, as seen in the stability of dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate under physiological conditions ().

Biological Activity

Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 345.39 g/mol

- CAS Number : 10354-30-0

The compound features a dihydropyridine core substituted with a hydroxyphenyl group and two carboxylate ester functionalities. This structural configuration is significant for its biological interactions.

Antibacterial Activity

Research has demonstrated that DHP exhibits notable antibacterial properties against various pathogens. A study comparing the antibacterial efficacy of several DHP derivatives found that certain compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of DHP Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DHP | S. aureus | 31.25 |

| DHP | E. coli | 62.5 |

| DHP | Bacillus subtilis | 40 |

Antifungal Activity

DHP has also been evaluated for its antifungal activity. In vitro studies indicated that it possesses significant antifungal effects against Candida albicans and Aspergillus fumigatus. The most active derivative demonstrated an MIC of 15.62 µg/mL against these fungi .

Table 2: Antifungal Activity of DHP

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| DHP | C. albicans | 15.62 |

| DHP | A. fumigatus | 15.62 |

Antioxidant Properties

DHPs are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress-related disorders. Studies have shown that DHP can reduce reactive oxygen species (ROS) levels and inhibit lipid peroxidation in cellular models . This antioxidant activity is attributed to the presence of the dihydropyridine moiety, which can donate hydrogen atoms to free radicals.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in the Journal of Drug Delivery and Therapeutics, various DHP derivatives were synthesized and tested for their antimicrobial properties. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics .

- Antioxidant Activity : A review highlighted the role of DHPs in protecting low-density lipoproteins (LDL) from oxidative damage, suggesting potential applications in cardiovascular health .

- Therapeutic Applications : The structural features of DHP suggest its utility in treating conditions like hypertension and heart disease due to its calcium channel blocking properties .

Q & A

Q. What are the optimized synthetic methodologies for preparing dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine derivatives?

The Hantzsch reaction remains the most widely used method for synthesizing 1,4-dihydropyridines (DHPs). For derivatives with phenolic substituents, such as the 4-hydroxyphenyl group, the reaction can be conducted in water under reflux conditions using ammonium acetate as a catalyst and aldehydes as aryl donors. Solvent-free microwave-assisted synthesis has also been reported to improve yields (up to 85%) and reduce reaction times (~30 minutes). Post-synthetic purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How can the structural integrity of this compound be validated experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR : and NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methyl ester groups (δ 3.6–3.8 ppm), and the dihydropyridine ring’s NH proton (δ 4.2–4.5 ppm).

- X-ray crystallography : Single-crystal analysis reveals a boat conformation of the dihydropyridine ring and hydrogen-bonding interactions between the hydroxyl group and ester carbonyls, stabilizing the structure .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 373.15 for CHNO) .

Q. What are the key physicochemical properties influencing its reactivity?

- Solubility : Low aqueous solubility due to hydrophobic methyl and aryl groups; soluble in DMSO, DMF, and dichloromethane.

- Redox behavior : Cyclic voltammetry shows an oxidation peak at ~0.8 V (vs. Ag/AgCl), corresponding to the dihydropyridine-to-pyridine conversion. This redox activity is critical for its potential as a pro-drug or antioxidant .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, necessitating storage at 4°C to prevent degradation .

Q. How does the 4-hydroxyphenyl substituent affect the compound’s electronic structure?

The electron-donating hydroxyl group increases electron density on the dihydropyridine ring, as confirmed by DFT calculations. This enhances nucleophilic reactivity at the 4-position and stabilizes the oxidized pyridine form through resonance effects. UV-Vis spectroscopy shows a bathochromic shift (~280 nm to 320 nm) compared to non-hydroxylated analogs .

Q. What analytical methods are recommended for purity assessment?

- HPLC : Reverse-phase C18 columns with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm achieve baseline separation of impurities (<1%).

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: 61.44%, H: 5.67%, N: 3.76%) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity?

- Molecular docking : Docking studies with calcium channels (e.g., L-type) highlight interactions between the 4-hydroxyphenyl group and Thr1066/Val1070 residues, suggesting potential antihypertensive activity.

- QSAR models : Hammett constants (σ) of substituents correlate with antioxidant IC values, enabling activity prediction for derivatives .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in antioxidant assays (e.g., DPPH vs. ABTS) often arise from solvent polarity and radical stability. Standardizing assay conditions (e.g., ethanol as solvent, 25°C incubation) and normalizing data to Trolox equivalents improve reproducibility. Meta-analyses of published IC values are recommended .

Q. How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : In simulated gastric fluid (pH 1.2), the ester groups hydrolyze within 2 hours, forming dicarboxylic acid derivatives. In contrast, phosphate buffer (pH 7.4) shows <10% degradation over 24 hours.

- Light sensitivity : UV exposure (254 nm) accelerates oxidation to the pyridine form, requiring amber glassware for storage .

Q. What advanced spectroscopic techniques elucidate its dynamic behavior?

Q. How can synthetic by-products be minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.